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Compound of Interest

Compound Name: Ethyl 5-methoxy-3-oxopentanoate

Cat. No.: B025850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 13C Nuclear Magnetic Resonance (NMR)

spectrum of ethyl 5-methoxy-3-oxopentanoate. For comparative purposes, experimental data

for the structurally related compounds, ethyl acetoacetate and 5-methoxy-2-pentanone, are

included. Due to the limited availability of public experimental spectra for ethyl 5-methoxy-3-
oxopentanoate, predicted 13C NMR data is utilized for its analysis.

Data Presentation
The following table summarizes the predicted 13C NMR chemical shifts for ethyl 5-methoxy-3-
oxopentanoate and the experimental values for the comparative compounds.
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Carbon Atom

Ethyl 5-methoxy-3-

oxopentanoate

(Predicted)

Ethyl Acetoacetate

(Experimental)

5-methoxy-2-

pentanone

(Experimental)

C1 (ester C=O) ~167 ppm 167.1 ppm -

C2 (ester CH2) ~50 ppm 50.2 ppm -

C3 (ketone C=O) ~201 ppm 200.8 ppm ~208 ppm

C4 (ketone CH2) ~44 ppm - ~44 ppm

C5 (methoxy CH2) ~68 ppm - ~70 ppm

C6 (methoxy CH3) ~59 ppm - ~59 ppm

C7 (ethyl CH2) ~61 ppm 61.4 ppm -

C8 (ethyl CH3) ~14 ppm 14.1 ppm -

Solvent CDCl3 CDCl3 CDCl3

Interpretation of the 13C NMR Spectrum
The predicted 13C NMR spectrum of ethyl 5-methoxy-3-oxopentanoate shows eight distinct

signals, corresponding to the eight carbon atoms in the molecule.

Carbonyl Carbons (C1 and C3): The two carbonyl carbons are the most deshielded,

appearing at the lowest field. The ester carbonyl (C1) is predicted around 167 ppm, while the

ketone carbonyl (C3) is expected further downfield at approximately 201 ppm. This is

consistent with the typical chemical shift ranges for ester and ketone carbonyls.

Oxygen-Attached Carbons (C5, C6, C7): The carbons directly bonded to oxygen atoms

appear in the range of 59-68 ppm. The methylene carbon of the ethyl ester (C7) is predicted

around 61 ppm. The methoxy methyl carbon (C6) is expected at approximately 59 ppm, and

the adjacent methylene carbon (C5) is predicted to be the most deshielded of this group at

around 68 ppm due to the influence of the neighboring ketone.

Methylene Carbons (C2, C4): The methylene carbon alpha to the ester carbonyl (C2) is

predicted around 50 ppm. The methylene carbon between the ketone and the methoxy group
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(C4) is expected at approximately 44 ppm.

Methyl Carbon (C8): The terminal methyl carbon of the ethyl group (C8) is the most shielded,

appearing at the highest field, predicted around 14 ppm.

Comparison with Related Structures
Ethyl Acetoacetate: This compound shares the ethyl acetoacetate core with the target

molecule. The chemical shifts for the ester carbonyl (C1), the alpha-methylene (C2), the ketone

carbonyl (C3), and the ethyl group (C7, C8) in ethyl acetoacetate are very similar to the

predicted values for the corresponding carbons in ethyl 5-methoxy-3-oxopentanoate. This

provides confidence in the prediction for these signals.

5-methoxy-2-pentanone: This molecule contains the methoxy-ketone functionality. The

chemical shifts for the ketone carbonyl, the adjacent methylene, the methoxy-bearing

methylene, and the methoxy methyl in 5-methoxy-2-pentanone are comparable to the predicted

values for C3, C4, C5, and C6 in ethyl 5-methoxy-3-oxopentanoate, respectively.

Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is as follows:

Sample Preparation:

Weigh approximately 20-50 mg of the solid sample or measure 50-100 µL of the liquid

sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a

clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.

NMR Spectrometer Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp

spectral lines. This can be done manually or using automated shimming routines.

Data Acquisition:

Set the appropriate acquisition parameters for a 13C NMR experiment. This includes

setting the spectral width, acquisition time, relaxation delay, and the number of scans.

For 13C NMR, a larger number of scans is typically required compared to 1H NMR due to

the low natural abundance of the 13C isotope.

A proton-decoupled experiment is usually performed to simplify the spectrum by removing

C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the solvent

signal.

Integrate the peaks if quantitative information is desired, although this is less common for

routine 13C NMR.

Assign the peaks to the corresponding carbon atoms in the molecule based on their

chemical shifts and comparison with known data or prediction tools.

Mandatory Visualization
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Ethyl 5-methoxy-3-oxopentanoate Structure
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Caption: Correlation of carbon atoms in ethyl 5-methoxy-3-oxopentanoate to their predicted

13C NMR chemical shifts.

To cite this document: BenchChem. [Comparative Analysis of the 13C NMR Spectrum of
Ethyl 5-methoxy-3-oxopentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025850#13c-nmr-of-ethyl-5-methoxy-3-
oxopentanoate-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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